Tetraphenylphosphonium Tetra-p-tolylborate

Description

Properties

IUPAC Name |

tetrakis(4-methylphenyl)boranuide;tetraphenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28B.C24H20P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h5-20H,1-4H3;1-20H/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYPBNFHFCEUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H48BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630289 | |

| Record name | Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181259-35-8 | |

| Record name | Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tetraphenylphosphonium Tetra-p-tolylborate

Introduction

Tetraphenylphosphonium Tetra-p-tolylborate, an ionic salt composed of a bulky phosphonium cation and a sterically hindered borate anion, serves as a valuable compound in various chemical applications. Its unique structure imparts a combination of thermal stability, specific solubility characteristics, and crystallinity, making it a subject of interest for researchers in organic synthesis, catalysis, and materials science. This guide provides an in-depth analysis of its core physical properties, grounded in established data and the fundamental principles of chemical structure. We will explore the causality behind its observed characteristics and provide standardized protocols for their verification, offering a comprehensive resource for laboratory professionals.

Section 1: Chemical Identity and Molecular Structure

A complete understanding of the physical properties of this compound begins with its fundamental chemical identity and three-dimensional structure.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| Synonym | Tetrakis(4-methylphenyl)borane-tetraphenylphosphine complex | [4] |

| CAS Number | 181259-35-8 | [2][3][4] |

| Molecular Formula | C₅₂H₄₈BP | [2][3][4] |

| Molecular Weight | ~714.7 g/mol | [2][3][5] |

Molecular Architecture

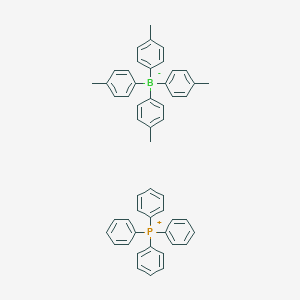

The compound is an ionic salt formed by the electrostatic attraction between a tetraphenylphosphonium cation ([PPh₄]⁺) and a tetra-p-tolylborate anion ([B(C₇H₇)₄]⁻).

-

Cation ([PPh₄]⁺): The cation features a central phosphorus atom in a tetrahedral geometry, bonded to four phenyl groups. This structure is conformationally rigid and sterically demanding. The rigidity of the phenyl groups is a crucial factor that facilitates efficient crystal packing and contributes to the high melting point of its salts compared to analogous alkyl-based phosphonium or ammonium salts.[6][7]

-

Anion ([B(p-tolyl)₄]⁻): The anion consists of a central boron atom tetrahedrally coordinated to four p-tolyl (4-methylphenyl) groups. This large, non-coordinating anion is instrumental in defining the salt's solubility and stability.

The sheer bulk of these constituent ions sterically shields the charged phosphorus and boron centers, which is a primary reason for the compound's notable chemical stability.

Section 2: Core Physical Properties

The macroscopic physical properties of this compound are a direct consequence of its molecular architecture.

| Property | Observation | Causality & Significance | Source(s) |

| Appearance | White to almost white or colorless crystalline solid. | The ordered packing of the ions in a crystal lattice results in a solid material. The absence of extended chromophores allows it to be colorless. | [1][4][8] |

| Melting Point | 247–250 °C | The high melting point is indicative of strong ionic forces and efficient crystal packing, requiring significant thermal energy to disrupt the lattice. The rigid aryl groups enhance these van der Waals and ionic interactions. | [4] |

| Solubility | Good solubility in organic solvents such as ethanol and toluene. | Although it is a salt, the large, nonpolar surface area of the phenyl and tolyl groups allows for favorable dispersion interactions with organic solvents, overcoming the crystal lattice energy. The [PPh₄]⁺ cation is known to confer solubility in polar organic solvents. | [4][6] |

Thermal & Chemical Stability

-

Thermal Stability: The compound is stable at room temperature.[4] Tetraaryl phosphonium salts are a class of materials known for their exceptional thermal stability, often with decomposition temperatures well above 300 °C.[9] This robustness is attributed to the strong P-C and B-C bonds within the sterically protected aromatic framework.

-

Chemical Stability: It is reported to be resistant to reaction with water and air.[4] The steric bulk of the eight aryl groups effectively shields the electrophilic phosphorus center and the nucleophilic boron center from attack, rendering the compound relatively inert under ambient conditions.

Handling & Storage

Based on its properties and supplier recommendations, the compound should be stored at room temperature in a well-sealed container, protected from direct light.

Section 3: Methodologies for Physical Characterization

To ensure scientific integrity, the physical properties described must be verifiable through standardized laboratory protocols.

Protocol: Melting Point Determination

The melting point provides a quick assessment of purity and identity.

Objective: To determine the melting range of a solid sample using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (~240 °C).

-

Once within 20 °C of the expected temperature, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

-

Observation & Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ – T₂. For a pure compound, this range should be narrow (< 2 °C).

-

Protocol: Qualitative Solubility Assessment

This workflow establishes a qualitative solubility profile in various solvents.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Sources

- 1. This compound | 181259-35-8 | TCI Deutschland GmbH [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 7. Tetraphenylphosphonium_chloride [chemeurope.com]

- 8. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Tetraphenylphosphonium Tetra-p-tolylborate molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetraphenylphosphonium Tetra-p-tolylborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula [(C₆H₅)₄P]⁺[B(C₇H₇)₄]⁻, is an ionic compound that has garnered significant interest in various chemical disciplines.[][2][3] It is composed of a large, lipophilic tetraphenylphosphonium cation and a sterically hindered, weakly coordinating tetra-p-tolylborate anion. This unique combination of ionic components imparts valuable properties, making it a useful tool in organic synthesis, catalysis, and materials science.[4] The bulky nature of both the cation and anion facilitates the isolation and crystallization of complex chemical species and helps to solubilize inorganic reagents in organic media, functioning as a phase-transfer catalyst.[5] This guide provides a detailed exploration of the molecular structure, bonding characteristics, and experimental validation of this compound, offering field-proven insights for professionals in chemical research and development.

Part 1: The Tetraphenylphosphonium ([PPh₄]⁺) Cation: A Stable, Tetrahedral Scaffold

The tetraphenylphosphonium ([PPh₄]⁺) cation is a well-characterized molecular entity, valued for its stability and predictable geometry.[6] Its structure is central to its function in chemical applications, providing a robust, positively charged scaffold.

Covalent Framework and Bonding

The core of the [PPh₄]⁺ cation consists of a central phosphorus atom. This phosphorus atom is sp³ hybridized, forming four single covalent bonds with the ipso-carbons of four distinct phenyl rings.[7] This bonding arrangement results in a highly stable, tetrahedral geometry around the phosphorus center.[5][8]

The P-C bond is a strong covalent linkage with a typical bond length of approximately 1.79 Å. The C-P-C bond angles are consistently found to be in the range of 107° to 111°, closely approximating the ideal tetrahedral angle of 109.5°.[8] This geometric rigidity is a key feature, as the four phenyl groups are held in a fixed, propeller-like arrangement. This steric bulk is crucial for its role in directing the crystal packing of its salts and in preventing close association with anionic partners in solution.[9]

Caption: Structure of the Tetraphenylphosphonium Cation.

Part 2: The Tetra-p-tolylborate ([B(p-tolyl)₄]⁻) Anion: A Weakly Coordinating Partner

The tetra-p-tolylborate anion is a large, sterically demanding anion with a delocalized negative charge. These characteristics are fundamental to its utility as a "weakly coordinating" or "non-coordinating" anion.

Covalent Framework and Bonding

Similar to its phosphonium counterpart, the tetra-p-tolylborate anion features a central atom, boron, bonded to four organic substituents—in this case, p-tolyl groups. The boron atom is sp³ hybridized, leading to a tetrahedral arrangement of the four p-tolyl groups around the central boron atom. The negative charge is formally on the boron atom but is effectively delocalized over the entire large molecule.

The B-C bonds are covalent in nature. The presence of the electron-donating methyl group on the para position of each phenyl ring can subtly influence the electronic properties of the anion compared to the simpler tetraphenylborate. The primary role of this anion is to provide a charge balance for the cation while being chemically inert and sterically inaccessible, preventing it from forming strong interactions with the cation or other reactive species in a chemical system.

Caption: Structure of the Tetra-p-tolylborate Anion.

Part 3: The Ionic Assembly: Crystal Structure and Non-Covalent Interactions

This compound is a salt, and its solid-state structure is governed by the electrostatic attraction between the positively charged [PPh₄]⁺ cations and the negatively charged [B(p-tolyl)₄]⁻ anions. The large and rigid nature of these ions facilitates efficient crystal packing, a property for which tetraphenylphosphonium salts are well-known.[5]

The crystal lattice is an ordered, three-dimensional array of these ions. Due to their size and non-polar surfaces, the dominant interaction is the Coulombic force. However, weaker, non-covalent interactions, such as C-H···π interactions between the hydrogen atoms of one ion and the aromatic rings of a neighboring counterion, can also play a role in dictating the precise packing arrangement. These subtle interactions contribute to the overall stability of the crystal lattice.

Caption: Ionic Interaction between Cation and Anion.

Part 4: Experimental Protocols for Structural Elucidation

The definitive determination of the molecular and crystal structure of compounds like this compound relies on single-crystal X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction Analysis

This technique provides a three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, and bond angles can be precisely determined.[10][11]

Step 1: Crystal Growth (Self-Validating System)

-

Objective: To obtain a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension).[12]

-

Methodology:

-

Dissolve the this compound salt in a minimal amount of a suitable solvent (e.g., acetonitrile, dichloromethane) to create a saturated solution.

-

Employ a slow crystallization technique. A common and effective method is slow evaporation of the solvent at room temperature in a loosely capped vial.

-

Alternatively, vapor diffusion can be used, where a vial containing the solution is placed in a larger sealed container with a more volatile "anti-solvent" (e.g., hexane). The anti-solvent slowly diffuses into the solution, reducing the solubility of the salt and promoting gradual crystal growth.

-

The formation of well-defined, transparent crystals with sharp edges is indicative of high quality.[7][13]

-

Step 2: Data Collection

-

Objective: To measure the intensities and positions of X-rays diffracted by the crystal.

-

Methodology:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

-

The crystal is irradiated with a monochromatic beam of X-rays, and as it is rotated, a series of diffraction images are collected on a detector.

-

Step 3: Structure Solution and Refinement

-

Objective: To process the diffraction data to generate a final, accurate structural model.

-

Methodology:

-

The collected data are processed to determine the unit cell dimensions and space group of the crystal.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and their displacement parameters are refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model.

-

The final model provides precise information on bond lengths, bond angles, and the overall packing of the ions in the crystal lattice.

-

Part 5: Synthesis and Spectroscopic Characterization

Synthetic Approach: Salt Metathesis

The synthesis of this compound is typically achieved through a salt metathesis (ion exchange) reaction.

Protocol: Synthesis via Salt Metathesis

-

Reactant Preparation: Prepare separate solutions of a soluble tetraphenylphosphonium salt (e.g., tetraphenylphosphonium bromide, PPh₄Br) and a soluble tetra-p-tolylborate salt (e.g., sodium tetra-p-tolylborate, Na[B(p-tolyl)₄]) in a suitable solvent, such as ethanol or methanol.

-

Reaction: Slowly add one solution to the other with stirring.

-

Precipitation: this compound, being significantly less soluble in the reaction medium than the starting salts (e.g., NaBr), will precipitate out of the solution as a colorless solid.[4]

-

Isolation and Purification: The solid product is collected by filtration, washed with the solvent to remove any residual starting materials, and then washed with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.

-

Drying: The purified product is dried under vacuum to yield the final compound.

NMR Spectroscopy

While X-ray crystallography provides solid-state structural data, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure in solution.

-

¹H and ¹³C NMR: These spectra will show characteristic signals for the aromatic protons and carbons of the phenyl and p-tolyl groups. The integration of the proton signals can confirm the ratio of the cation to the anion.

-

³¹P NMR: A single signal is expected in the ³¹P NMR spectrum, characteristic of the phosphonium cation.[14][15]

-

¹¹B NMR: A single signal is expected for the tetra-coordinate boron center in the anion.

Part 6: Quantitative Structural Data

The following table summarizes typical structural parameters for the ionic components, derived from crystallographic studies of related salts.

| Parameter | Cation ([PPh₄]⁺) | Anion ([B(p-tolyl)₄]⁻) |

| Central Atom | P | B |

| Geometry | Tetrahedral | Tetrahedral |

| Hybridization | sp³ | sp³ |

| P-C Bond Length | ~1.79 Å[8] | N/A |

| B-C Bond Length | N/A | ~1.65 Å (estimated) |

| C-P-C Angle | ~107-111°[8] | N/A |

| C-B-C Angle | N/A | ~109.5° (idealized) |

Conclusion

This compound is a compound whose utility is intrinsically linked to its molecular structure. The cation and anion are both large, sterically hindered, and chemically robust. The tetrahedral geometry of the [PPh₄]⁺ cation and the [B(p-tolyl)₄]⁻ anion, combined with their respective positive and negative charges, leads to a stable ionic lattice in the solid state. In solution, their bulk and weak coordinating ability are key to their function in catalysis and in the stabilization of reactive species. A thorough understanding of this structure, confirmed through rigorous experimental techniques like X-ray crystallography and NMR, is essential for its effective application in advanced chemical research and development.

References

-

Title: Tetraphenylphosphonium tetrakis(trimethylsilanolato)ferrate(III) Source: IUCr Journals URL: [Link]

-

Title: Growth and Characterization of Tetraphenylphosphonium Bromide Crystal Source: MDPI URL: [Link]

-

Title: Tetraphenylphosphonium chloride - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Growth and Characterization of Tetraphenylphosphonium Bromide Crystal Source: ResearchGate URL: [Link]

-

Title: this compound Source: ChemBK URL: [Link]

-

Title: Tetraphenylphosphonium | C24H20P+ Source: PubChem - NIH URL: [Link]

-

Title: Structure Directing Effects of the Tetraphenylphosphonium Cation upon the Formation of Lanthanoid Anilate Coordination Polymers Source: ResearchGate URL: [Link]

-

Title: Crystal structure of tetraphenylphosphonium cyanate, [P(C6H5)4]OCN Source: ResearchGate URL: [Link]

-

Title: Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP Source: PubChem URL: [Link]

-

Title: Synthesis of tetraphenylphosphonium bromide Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of Tetraphenylphosphonium Tetraazidoborate Source: Zeitschrift für Naturforschung URL: [Link]

-

Title: X-ray crystallography - Wikipedia Source: Wikipedia URL: [Link]

-

Title: X-Ray Crystallography of Chemical Compounds Source: PMC - NIH URL: [Link]

-

Title: X-Ray Crystallography Laboratory Department of Chemistry Michigan State University Source: Michigan State University URL: [Link]

-

Title: Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry Source: MDPI URL: [Link]

-

Title: Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry Source: Semantic Scholar URL: [Link]

Sources

- 2. Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP | CID 23075127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 6. Tetraphenylphosphonium | C24H20P+ | CID 164912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Characterization of Tetraphenylphosphonium Tetra-p-tolylborate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Tetraphenylphosphonium Tetra-p-tolylborate, a specialty salt composed of a bulky lipophilic cation and a weakly coordinating anion. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties and preparation. We will delve into the causal reasoning behind the synthetic strategies, provide validated protocols for its preparation and characterization, and explore its utility, particularly within the pharmaceutical sciences.

Introduction: The Rationale for Paired Ion Design

In the realm of pharmaceutical and materials science, the precise pairing of cations and anions is a powerful strategy to tailor the physicochemical properties of a substance. This compound, [(C₆H₅)₄P]⁺[B(C₇H₇)₄]⁻, is a prime example of such molecular engineering. The salt combines the large, lipophilic tetraphenylphosphonium (TPP⁺) cation with the sterically hindered and weakly coordinating tetra-p-tolylborate (B(p-tol)₄⁻) anion.

The tetraphenylphosphonium cation is widely recognized for its ability to facilitate the dissolution of salts in organic solvents and to act as a phase-transfer catalyst.[1] Its lipophilic nature and delocalized positive charge are key attributes that have been exploited in designing molecules targeted to the mitochondria of cells, a crucial aspect of certain therapeutic strategies.

The tetra-p-tolylborate anion , a derivative of the well-known tetraphenylborate, offers a large, chemically robust, and non-coordinating counterion. This "weakly coordinating" nature is critical; it means the anion has a very low tendency to interact with cationic species, thereby allowing the properties of the cation to be expressed without interference. The tolyl groups provide additional steric bulk compared to phenyl groups, further enhancing its non-coordinating properties.

The combination of these two ions results in a salt with high thermal stability, good solubility in a range of organic solvents, and unique properties that make it a valuable tool in both synthesis and drug delivery.

Synthesis of this compound: A Two-Part Approach

The synthesis of the target salt is most efficiently achieved through a salt metathesis reaction, which necessitates the prior preparation of the constituent ion precursors. This section details the synthesis of the cationic and anionic precursors, followed by their combination to yield the final product.

Synthesis of the Cationic Precursor: Tetraphenylphosphonium Halide

The most common precursor for the tetraphenylphosphonium cation is its chloride ([PPh₄]Cl) or bromide ([PPh₄]Br) salt. Several synthetic routes have been established.

Method 1: From Triphenylphosphine and an Aryl Halide

This method involves the nickel-catalyzed reaction of triphenylphosphine with chlorobenzene.[1]

-

Causality: The nickel catalyst is essential for activating the otherwise unreactive C-Cl bond of chlorobenzene towards nucleophilic attack by triphenylphosphine. The reaction proceeds via an oxidative addition/reductive elimination cycle at the nickel center.

Method 2: Grignard Reagent Route

An alternative approach involves the reaction of phenylmagnesium bromide with triphenylphosphine oxide.[1]

-

Causality: The highly nucleophilic Grignard reagent attacks the electrophilic phosphorus center of triphenylphosphine oxide. A subsequent workup with an acid (like HBr for the bromide salt) protonates the intermediate to yield the final phosphonium salt.

Synthesis of the Anionic Precursor: Sodium Tetra-p-tolylborate

Sodium tetra-p-tolylborate can be prepared from sodium tetrafluoroborate and a Grignard reagent derived from 4-bromotoluene.

-

Causality: This reaction relies on the transmetalation of the aryl group from the magnesium of the Grignard reagent to the boron of the tetrafluoroborate. The strong C-Mg bond's carbanionic character facilitates the displacement of the fluoride ions from the boron center. The use of an excess of the Grignard reagent ensures the complete substitution of all four fluorine atoms.

Final Synthesis via Salt Metathesis

The final step involves the reaction of an aqueous solution of a tetraphenylphosphonium halide with an aqueous solution of sodium tetra-p-tolylborate.

-

Causality: The driving force for this reaction is the precipitation of the highly insoluble this compound from the aqueous medium. The large, lipophilic nature of both the cation and the anion leads to a low affinity for water, resulting in the formation of a stable, crystalline solid.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Sodium Tetra-p-tolylborate

-

Reaction Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (4.1 eq).

-

Grignard Formation: Add a solution of 4-bromotoluene (4.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the 4-bromotoluene solution to the magnesium turnings. If the reaction does not start, gently warm the flask. Once the reaction initiates, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

Borate Formation: After the addition is complete, reflux the mixture for an additional hour. Cool the reaction mixture to 0 °C and add a solution of sodium tetrafluoroborate (1.0 eq) in anhydrous diethyl ether dropwise.

-

Workup: After the addition, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/water.

Protocol 2: Synthesis of this compound

-

Solution Preparation: Prepare a saturated aqueous solution of Tetraphenylphosphonium chloride. In a separate beaker, prepare a saturated aqueous solution of Sodium Tetra-p-tolylborate.

-

Precipitation: Slowly add the Sodium Tetra-p-tolylborate solution to the Tetraphenylphosphonium chloride solution with vigorous stirring. A white precipitate will form immediately.

-

Isolation and Purification: Continue stirring for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration and wash it thoroughly with deionized water to remove any remaining sodium chloride.

-

Drying: Dry the product in a vacuum oven at 60 °C overnight.

Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this salt.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for both the cation and the anion.

-

Tetraphenylphosphonium cation: Expect complex multiplets in the aromatic region, typically between 7.6 and 8.0 ppm.

-

Tetra-p-tolylborate anion: Expect two doublets in the aromatic region, characteristic of a para-substituted benzene ring, and a singlet for the methyl protons around 2.1-2.4 ppm.

-

-

¹³C NMR: The carbon NMR will also show distinct signals for both ions.

-

Tetraphenylphosphonium cation: Signals for the phenyl carbons will be observed, with the carbon directly attached to the phosphorus appearing as a doublet due to C-P coupling.

-

Tetra-p-tolylborate anion: Expect signals for the four distinct carbons of the tolyl group, including the methyl carbon. The carbon attached to the boron may be broadened due to the quadrupolar nature of the boron nucleus.[2]

-

-

³¹P NMR: The phosphorus-31 NMR spectrum should show a single sharp resonance, typically in the range of +20 to +25 ppm, which is characteristic of the tetraphenylphosphonium cation.[3][4]

-

¹¹B NMR: The boron-11 NMR spectrum is expected to show a single sharp resonance in the upfield region, typically around -6 to -8 ppm, consistent with a tetra-coordinate borate anion.[5]

Table 1: Expected NMR Data for this compound

| Nucleus | Cation/Anion | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | P(C₆H₅)₄⁺ | 7.6 - 8.0 | Multiplet |

| B(C₇H₇)₄⁻ | ~7.0 - 7.5 (Aromatic) | Doublets | |

| ~2.1 - 2.4 (Methyl) | Singlet | ||

| ¹³C | P(C₆H₅)₄⁺ | ~115 - 135 (Aromatic) | Multiplets, Doublet (C-P) |

| B(C₇H₇)₄⁻ | ~20 - 22 (Methyl) | Singlet | |

| ~125 - 145 (Aromatic) | Singlets | ||

| ³¹P | P(C₆H₅)₄⁺ | +20 - +25 | Singlet |

| ¹¹B | B(C₇H₇)₄⁻ | -6 - -8 | Singlet |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing this salt.

-

Positive Ion Mode: The spectrum will be dominated by the peak corresponding to the tetraphenylphosphonium cation ([C₂₄H₂₀P]⁺) at m/z = 339.13.[4]

-

Negative Ion Mode: The spectrum will show the peak for the tetra-p-tolylborate anion ([C₂₈H₂₈B]⁻) at m/z = 375.23.

Fragmentation patterns can provide further structural confirmation. For the tetraphenylphosphonium cation, loss of phenyl groups can be observed.

Elemental Analysis

Elemental analysis for Carbon, Hydrogen, Boron, and Phosphorus should be performed to confirm the empirical formula (C₅₂H₄₈BP) and assess the purity of the synthesized compound.

Applications in Drug Development and Beyond

The unique combination of a lipophilic cation and a bulky, non-coordinating anion gives this compound several potential applications, particularly in the pharmaceutical arena.

Lipophilic Drug Delivery Systems

The tetraphenylphosphonium cation is a well-established "mitochondriotropic" agent, meaning it can facilitate the delivery of attached molecules to the mitochondria of cells. By pairing a therapeutic anion with the TPP⁺ cation, it may be possible to enhance its cellular uptake and target it to the mitochondria. This is particularly relevant for anticancer and antioxidant therapies where mitochondrial function is a key target. The formation of a lipophilic salt can enhance the solubility of a drug in lipid-based formulations, which can improve its oral bioavailability.[6][7]

Pharmaceutical Excipient

The bulky and non-coordinating nature of the tetra-p-tolylborate anion makes it an excellent candidate as a counterion for stabilizing cationic active pharmaceutical ingredients (APIs).[8] Its use can improve the crystallinity and handling properties of the API. Borates, in general, are used in various pharmaceutical formulations, including eye drops, for their buffering and mild antiseptic properties.[9][10]

Catalysis

In the field of organic synthesis, this salt can serve as a phase-transfer catalyst, similar to other quaternary phosphonium salts.[1] It can also be used as a source of a bulky, non-coordinating anion in catalytic systems where a "naked" cation is required for high catalytic activity.[3]

Logical Relationship of Properties and Applications

Caption: Interplay of properties and applications of the title compound.

Conclusion

This compound is a rationally designed specialty salt with a unique combination of properties. Its synthesis, while requiring a multi-step approach, is achievable through well-established organometallic and salt metathesis reactions. The detailed characterization protocols provided in this guide serve as a self-validating system to ensure the identity and purity of the final product. The insights into its potential applications in drug delivery, as a pharmaceutical excipient, and in catalysis highlight its value to the scientific community. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the utility of this versatile compound in their respective fields.

References

-

Fukushima, T., et al. (2015). Tetraarylphosphonium Cations with Excellent Alkaline-Resistant Performance for Anion-Exchange Membranes. PMC - NIH. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Anion-Regulating Transient and Persistent Phosphorescence and Size-Dependent Ultralong Afterglow of Organic Ionic Crystals. Available at: [Link]

-

Wikipedia. (2023). Tetraphenylphosphonium chloride. Available at: [Link]

-

European Medicines Agency. (2017). Questions and answers on boric acid and borates used as excipients in medicinal products for human use. Available at: [Link]

-

ChemBK. (2024). This compound. Available at: [Link]

-

PubChem. (n.d.). Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-). Available at: [Link]

-

Semantic Scholar. (n.d.). Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing act. Available at: [Link]

-

U.S. Borax. (n.d.). Borates in pharmaceutical use. Available at: [Link]

-

Charman, W. N. (2000). Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts. Journal of Pharmaceutical Sciences, 89(8), 967-78. Available at: [Link]

-

DTIC. (n.d.). Selected Ion Fragmentation with a Triple Quadrupole Mass Spectrometer. Available at: [Link]

-

Royal Society of Chemistry. (2006). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

European Medicines Agency. (2017). Boric acid and borate used as excipients. Available at: [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Available at: [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

MDPI. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link]

-

MDPI. (2020). Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. Available at: [Link]

-

Kazi, S. H., & Nabi, S. A. A. U. (2018). MEDICINAL, COSMETIC, CHEMICAL AND OTHER APPLICATIONS OF BORATES. Baqai Journal of Health Sciences, 21(2), 72-78. Available at: [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Reddit. (2014). Effect of boron groups on 13 C NMR chemical shift. Available at: [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 5 g. Available at: [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]

-

Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts. Journal of pharmaceutical sciences, 97(8), 2961–2983. Available at: [Link]

-

InTech. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Available at: [Link]

Sources

- 1. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. Lipophilic Salts and Lipid-Based Formulations: Enhancing the Oral Delivery of Octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Borates in pharmaceutical use: High-quality for highly regulated industries | U.S. Borax [borax.com]

- 10. applications.emro.who.int [applications.emro.who.int]

Solubility of Tetraphenylphosphonium Tetra-p-tolylborate in organic solvents

An In-Depth Technical Guide to the Solubility of Tetraphenylphosphonium Tetra-p-tolylborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a salt comprised of a large, lipophilic cation and a similarly bulky anion, finds significant application in organic synthesis and catalysis. Its efficacy in these roles is intrinsically linked to its solubility in various organic media. This technical guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this unique ion-pair salt. In the absence of extensive publicly available quantitative solubility data, this document serves as a foundational resource, empowering researchers to predict, understand, and experimentally determine the solubility of this compound in relevant organic solvents. We delve into the thermodynamics of dissolution, exploring the interplay between lattice energy and solvation energy, and provide detailed, self-validating experimental protocols for accurate solubility measurement.

Introduction: The Nature of this compound

This compound, with the chemical formula [(C₆H₅)₄P]⁺[(CH₃C₆H₄)₄B]⁻, is a white to off-white solid crystalline compound.[1] It is characterized by its large, sterically hindered, and lipophilic constituent ions: the tetraphenylphosphonium cation and the tetra-p-tolylborate anion.[2] The molecular weight of this salt is approximately 714.74 g/mol .[1]

The structure of these ions, featuring multiple phenyl and tolyl groups, imparts a significant nonpolar character to the salt. This structural feature is key to its utility, particularly as a phase-transfer catalyst or as a bulky counterion to stabilize reactive species in non-aqueous media.[3][4] Understanding its solubility is therefore not merely an academic exercise but a practical necessity for its effective application in chemical synthesis and materials science.

Theoretical Framework: The Energetics of Dissolution

The dissolution of an ionic solid like this compound in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is dictated by the balance between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol), as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

The overall enthalpy of solution can be understood as the net result of two major energy components: the lattice energy and the solvation energy.[5][6]

Caption: Experimental workflow for solubility determination.

Gravimetric Method

This is a fundamental and straightforward method for determining solubility, particularly for compounds that are reasonably soluble and thermally stable. [7][8] Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation. [7] * Agitate the mixture at a constant, recorded temperature using a magnetic stirrer or shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. [9]2. Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette. To avoid drawing up solid particles, it is highly recommended to use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter).

-

-

Analysis:

-

Transfer the filtered aliquot to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood. For volatile organic solvents, this can be done at room temperature under a stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the decomposition temperature of the salt.

-

Once the solvent is removed, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.

-

-

Calculation:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish).

-

Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot) × 100.

-

Causality and Self-Validation: The key to this method's trustworthiness is ensuring equilibrium and achieving a constant weight upon drying. If successive weighings of the dried residue are identical, it confirms that all the solvent has been removed. The persistent presence of undissolved solid in the original vial validates that the solution was indeed saturated.

UV-Vis Spectroscopic Method

This method is highly suitable for solutes that absorb ultraviolet or visible light, such as this compound, due to its aromatic rings. It is particularly useful for determining lower solubilities where the gravimetric method may be less accurate. [10][11] Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and relating it to a pre-established calibration curve, according to the Beer-Lambert Law.

Step-by-Step Protocol:

-

Determine Analytical Wavelength (λ_max):

-

Prepare a dilute solution of the salt in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max). This provides the highest sensitivity and adherence to the Beer-Lambert law.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations by accurately weighing the salt and dissolving it in known volumes of the solvent. The concentration range should bracket the expected solubility.

-

Measure the absorbance of each standard solution at the predetermined λ_max.

-

Plot a graph of absorbance versus concentration. A linear plot that passes through the origin confirms the Beer-Lambert law is obeyed in this concentration range. The slope of this line is the molar absorptivity.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, Step 1).

-

Withdraw a filtered aliquot of the supernatant as described previously (Section 4.1, Step 2).

-

Dilute this aliquot precisely with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Causality and Self-Validation: The linearity of the calibration curve is a critical validation step, confirming that the measurement is reliable within that concentration range. Using a filtered sample ensures that the measured absorbance is solely from the dissolved solute, not from scattered light from suspended particles.

Conclusion

While a comprehensive database of the solubility of this compound in a wide array of organic solvents is not yet established in the public domain, this guide provides the essential theoretical foundation and practical tools for researchers to generate this critical data. The solubility of this bulky ion-pair salt is a delicate balance between its relatively low lattice energy and the solvation energy offered by the solvent. By understanding these governing principles and employing robust experimental methodologies such as the gravimetric or UV-Vis spectroscopic methods detailed herein, scientists and professionals in drug development can accurately determine the solubility in their specific systems of interest, enabling the rational design of synthetic routes, catalytic processes, and formulation strategies.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Spectroscopic Techniques - Solubility of Things. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3.

-

This compound - Introduction. (2024, April 10). ChemBK. Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved from [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-). (n.d.). PubChem. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. Retrieved from [Link]

-

Tetraphenylphosphonium. (n.d.). PubChem. Retrieved from [Link]

- Kolker, A., & Elizalde, M. P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous-Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233.

-

Thermodynamics of Salt Dissolution. (n.d.). WebAssign. Retrieved from [Link]

-

SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

-

Tetraphenylphosphonium chloride. (n.d.). Wikipedia. Retrieved from [Link]

-

17.2 Factors That Affect Solubility. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022, July 14). ACS Publications. Retrieved from [Link]

-

Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (1996, January). ACS Publications. Retrieved from [Link]

-

Synthesis of tetraphenylphosphonium bromide. (2001, August). ResearchGate. Retrieved from [Link]

-

HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved from [Link]

-

9.6 Free Energy of Dissolution. (n.d.). AP Chem - Fiveable. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Grossmont College. Retrieved from [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). YouTube. Retrieved from [Link]

-

Ion Specificity and Nonmonotonic Protein Solubility from Salt Entropy. (2012, October 2). PubMed Central. Retrieved from [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). ResearchGate. Retrieved from [Link]

-

17.5: Factors that Affect Solubility. (2023, July 7). Chemistry LibreTexts. Retrieved from [Link]

-

factors influencing ion-pair. (n.d.). Science.gov. Retrieved from [Link]

-

Lattice Energies in Ionic Solids. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Lattice Energy. (n.d.). Scribd. Retrieved from [Link]

-

Lattice Energy: The Born-Haber cycle. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Lattice Energy of Ionic Compounds, Basic Introduction, Charge vs Ionic Radius. (2017, October 23). YouTube. Retrieved from [Link]

-

lattice enthalpy (lattice energy). (n.d.). Chemguide. Retrieved from [Link]

-

Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. (2018, February 1). PubMed Central. Retrieved from [Link]

Sources

- 1. This compound | 181259-35-8 | TCI AMERICA [tcichemicals.com]

- 2. Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP | CID 23075127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 5. webassign.net [webassign.net]

- 6. fiveable.me [fiveable.me]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. scirp.org [scirp.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetraphenylphosphonium Tetra-p-tolylborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of Tetraphenylphosphonium Tetra-p-tolylborate (TPTB). While specific experimental data for TPTB is not extensively available in public literature, this guide synthesizes information from closely related tetra-aryl phosphonium and tetra-aryl borate salts to project its thermal behavior. We delve into the foundational principles of thermal analysis, detailing experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, a discussion on the anticipated decomposition mechanisms and products is presented, offering valuable insights for researchers in drug development and materials science where the thermal stability of reagents is a critical parameter.

Introduction: The Significance of Thermal Stability in Pharmaceutical Development

This compound (TPTB) is a salt composed of a tetraphenylphosphonium cation and a tetra-p-tolylborate anion. Compounds of this class, known for their utility as catalysts and phase-transfer agents in organic synthesis, are finding increasing relevance in pharmaceutical development.[1][2] The tetraphenylphosphonium cation, in particular, is utilized for its ability to facilitate the transport of molecules across biological membranes.[1]

The thermal stability of any compound is a critical parameter in the pharmaceutical industry. It dictates storage conditions, shelf-life, and the feasibility of manufacturing processes that may involve heating steps, such as drying, milling, and sterilization. Understanding the decomposition temperature and the nature of decomposition products is paramount for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and excipients. This guide serves to elucidate the expected thermal properties of TPTB, providing a framework for its safe and effective handling and use.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of TPTB is essential before delving into its thermal behavior.

| Property | Value | Source |

| Chemical Formula | C₅₂H₄₈BP | [3] |

| Molecular Weight | 714.74 g/mol | [1] |

| CAS Number | 181259-35-8 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in some organic solvents | [4] |

Principles and Methodologies for Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of a compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, quantifying mass loss, and identifying intermediate stages of degradation.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the TPTB sample into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Select the appropriate atmosphere. An inert atmosphere (e.g., nitrogen or argon) is used to study thermal decomposition without oxidation, while an oxidative atmosphere (e.g., air) can be used to investigate thermo-oxidative degradation. For TPTB, an inert atmosphere is recommended to isolate the inherent thermal decomposition pathway.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is a key parameter determined from this curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies thermal events such as melting, crystallization, and decomposition, and quantifies the enthalpy changes associated with these transitions.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the TPTB sample into a DSC pan. The pan is then hermetically sealed.

-

Atmosphere: A controlled atmosphere (typically inert, like nitrogen) is maintained within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest.

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting, decomposition) appear as peaks pointing down, while exothermic events (e.g., crystallization, some decompositions) appear as peaks pointing up.

Caption: A simplified workflow for the thermal analysis of TPTB.

Predicted Thermal Stability and Decomposition of this compound

General Stability of Tetra-aryl Phosphonium Salts

Phosphonium-based ionic liquids, particularly those with four aryl substituents on the phosphorus atom, are renowned for their high thermal stability.[5][6] Studies on various tetra-aryl phosphonium salts indicate decomposition temperatures often in excess of 300°C.[5] For example, a thermogravimetric analysis of tetraphenylphosphonium bromide (TPPB), a structurally similar compound, shows a decomposition point of 435 °C.[7] This high stability is attributed to the strong P-C bonds within the cation.

Influence of the Tetra-p-tolylborate Anion

The thermal stability of an ionic salt is also significantly influenced by the nature of the anion. Less nucleophilic and less basic anions generally lead to higher thermal stability. The tetra-p-tolylborate anion is a large, sterically hindered, and weakly coordinating anion. This characteristic is expected to contribute positively to the overall thermal stability of TPTB.

Predicted TGA and DSC Profile of TPTB

Based on the analysis of related compounds, the following TGA and DSC profiles for TPTB can be anticipated:

Predicted TGA Data:

| Parameter | Predicted Value | Rationale |

| Onset of Decomposition (T_onset) | > 350 °C | Based on the high stability of tetra-aryl phosphonium salts and the weakly coordinating nature of the tetra-p-tolylborate anion.[5][7] |

| Major Mass Loss Step | A single, significant mass loss | Indicative of the decomposition of the organic cation and anion. |

| Residual Mass at 600 °C | Low | Complete decomposition of the organic components is expected. |

Predicted DSC Data:

| Thermal Event | Predicted Temperature Range | Enthalpy Change | Rationale |

| Melting Point | Not definitively known | Endothermic | Many phosphonium salts have distinct melting points before decomposition. |

| Decomposition | Correlating with TGA T_onset | Likely Endothermic | The breaking of bonds during decomposition typically requires energy input. |

Proposed Decomposition Mechanism and Products

The thermal decomposition of TPTB is likely a complex process involving the degradation of both the cation and the anion.

Decomposition of the Tetraphenylphosphonium Cation

The decomposition of the tetraphenylphosphonium cation under thermal stress is likely to proceed via pathways that differ from alkaline hydrolysis. At elevated temperatures, homolytic cleavage of the P-C bonds could occur, leading to the formation of radical species. A plausible decomposition product is triphenylphosphine (TPP) and phenyl radicals. The phenyl radicals can then react further to form biphenyl or abstract hydrogen to form benzene.

Decomposition of the Tetra-p-tolylborate Anion

The thermal decomposition of the tetra-p-tolylborate anion is less well-documented. However, drawing parallels with the acid-catalyzed decomposition of tetraphenylborate, it is plausible that the B-C bonds could cleave. This could lead to the formation of tri-p-tolylborane and toluene.

Caption: A proposed high-level decomposition pathway for TPTB.

Potential Gaseous Byproducts

The decomposition of the aromatic rings at very high temperatures could lead to the formation of various gaseous byproducts, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Oxides of phosphorus (e.g., P₄O₁₀)

-

Various hydrocarbons

The identification of these products would require advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion and Recommendations

This compound is anticipated to be a thermally stable compound with a decomposition temperature likely exceeding 350 °C. This prediction is based on the established high thermal stability of tetra-aryl phosphonium salts and the weakly coordinating nature of the tetra-p-tolylborate anion.

For professionals in drug development and related fields, the following recommendations are crucial:

-

Experimental Verification: It is strongly recommended to perform TGA and DSC analyses on any new batch of TPTB to confirm its thermal stability profile before use in critical applications.

-

Safe Handling: Although stable at ambient temperatures, appropriate personal protective equipment should be used when handling TPTB, especially when heating is involved.

-

Process Considerations: For manufacturing processes involving TPTB, the operational temperatures should be maintained well below its determined onset of decomposition to prevent degradation and the formation of potentially hazardous byproducts.

This guide provides a robust framework for understanding the thermal properties of TPTB. By combining theoretical knowledge with rigorous experimental verification, researchers can ensure the safe and effective application of this compound in their work.

References

-

Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. DiVA portal. [Link]

-

PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences. [Link]

-

Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. MDPI. [Link]

-

Thermophysical properties of phosphonium-based ionic liquids. PMC - NIH. [Link]

-

Formation, Reactivity and Decomposition of Aryl Phospha‐Enolates. Wiley Online Library. [Link]

-

Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon Anodes. HELDA - University of Helsinki. [Link]

-

synthesis and electrochemical properties of electrolytes based on phosphonium, sulfonium and imidazolium ionic liquids for li-ion batteries. Nature. [Link]

-

Synthesis, structure and pyrolysis of stabilised phosphonium ylides containing saturated oxygen heterocycles. SciSpace. [Link]

-

On the Degradation of Tetraphenylphosphonium Bromide at High pH and the Solubility of Various Radionuclides in its Degradation Products. ResearchGate. [Link]

-

Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. ResearchGate. [Link]

-

Tetraphenylphosphonium chloride. Wikipedia. [Link]

-

Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. ResearchGate. [Link]

-

Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-). PubChem. [Link]

-

Synthesis, thermal properties and structural characterisation, of the tetraphenylphosphonium pentaborate salt, [PPh 4][B 5O 6(OH) 4] .1.5H 2O. ResearchGate. [Link]

-

Mechanism of the thermal decomposition of tetra-aryltellurium species. RSC Publishing. [Link]

-

Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate. MDPI. [Link]

-

Synthesis, thermal properties and structural characterisation, of the tetraphenylphosphonium pentaborate salt, [PPh4][B5O6(OH)(4)]center dot 1.5H(2)O. ResearchGate. [Link]

-

Crystallization and Thermal Behaviors of Poly(ethylene terephthalate)/Bisphenols Complexes through Melt Post-Polycondensation. MDPI. [Link]

-

Chain structure and thermal behavior of reactive blends of poly(ethylene terephthalate)/poly(butylene terephthalate) by addition of 2,2′-(1,4-phenyl) bisoxazoline. ResearchGate. [Link]

-

This compound Market Size, Share, Trend and Forcarst to 2025 | Prof Research. [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. Thermophysical properties of phosphonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | C52H48BP | CID 23075127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 5. diva-portal.org [diva-portal.org]

- 6. chemicke-listy.cz [chemicke-listy.cz]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure of Tetraphenylphosphonium Tetra-p-tolylborate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Nuances of a Bulky Ionic Salt

In the realm of supramolecular chemistry and materials science, the precise arrangement of ions in the solid state dictates a compound's physical and chemical properties. Tetraphenylphosphonium tetra-p-tolylborate, a salt comprised of a large organic cation and a sterically demanding organic anion, presents a fascinating case study in crystal engineering. This guide delves into the structural intricacies of this compound, offering a comprehensive overview of its synthesis, crystallization, and the anticipated features of its crystal lattice. While a definitive, publicly available crystal structure remains elusive in major databases, this document synthesizes information from analogous structures and related chemical principles to provide a robust framework for understanding and utilizing this compound in research and development. Particular emphasis is placed on the implications of its structure for applications in catalysis and as a co-crystallizing agent in drug development, where the control of solid-state form is paramount.

Molecular Architecture: The Constituent Ions

This compound is an ionic compound with the chemical formula [P(C₆H₅)₄]⁺[B(C₇H₇)₄]⁻. Its structure is defined by the electrostatic attraction between a tetraphenylphosphonium cation and a tetra-p-tolylborate anion.

The Tetraphenylphosphonium Cation

The tetraphenylphosphonium cation, [P(C₆H₅)₄]⁺, features a central phosphorus atom bonded to four phenyl groups. The P-C bonds arrange themselves in a tetrahedral geometry around the phosphorus atom, a consequence of sp³ hybridization.[1] The phenyl groups, due to their rigidity, play a crucial role in the packing of the crystal lattice, often leading to high melting points and facilitating crystallization.[1]

The Tetra-p-tolylborate Anion

The tetra-p-tolylborate anion, [B(C₇H₇)₄]⁻, consists of a central boron atom bonded to four p-tolyl groups (a toluene molecule lacking one hydrogen atom from the methyl group's para-position). Similar to the cation, the boron atom is at the center of a tetrahedral arrangement of the four p-tolyl groups. The presence of the methyl group on each phenyl ring adds steric bulk and influences the intermolecular interactions within the crystal.

Synthesis and Crystallization: A Pathway to the Solid State

The synthesis of this compound is typically achieved through a salt metathesis reaction. This involves the reaction of a soluble tetraphenylphosphonium salt, such as tetraphenylphosphonium bromide ([PPh₄]Br), with a soluble tetra-p-tolylborate salt, commonly sodium tetra-p-tolylborate (Na[B(p-tolyl)₄]).

Synthetic Protocol

The following is a generalized, self-validating protocol for the synthesis of this compound:

Materials:

-

Tetraphenylphosphonium bromide ([PPh₄]Br)

-

Sodium tetra-p-tolylborate (Na[B(p-tolyl)₄])

-

Solvent (e.g., ethanol, methanol, or a mixed solvent system)

-

Deionized water

Step-by-Step Methodology:

-

Dissolution: Dissolve equimolar amounts of [PPh₄]Br and Na[B(p-tolyl)₄] in a suitable solvent. The choice of solvent is critical and should be one in which both reactants are soluble, but the product has limited solubility, thus promoting precipitation.

-

Precipitation: Upon mixing the two solutions, the desired product, this compound, will precipitate out of the solution due to its lower solubility.

-

Isolation: The precipitate is collected by filtration.

-

Washing: The collected solid is washed with a solvent in which the product is sparingly soluble to remove any unreacted starting materials and byproducts. Deionized water is often a suitable washing solvent to remove residual inorganic salts.

-

Drying: The purified product is dried under vacuum to remove any residual solvent.

Causality Behind Experimental Choices: The principle of this synthesis relies on the differential solubility of the reactants and the product. The formation of the bulky, lipophilic this compound salt drives the reaction forward by its precipitation from the more polar solvent mixture.

Crystallization for X-ray Analysis

Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the precise crystal structure. For a compound like this compound, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetonitrile, dichloromethane) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystal growth.

-

Temperature Gradient: A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.

The choice of solvent is paramount and often requires empirical screening to find the optimal conditions for growing high-quality single crystals.

The Crystal Structure: A Predictive Analysis

Anticipated Crystallographic Parameters

Based on the analysis of related compounds, the following parameters can be anticipated for the crystal structure of this compound.

| Parameter | Anticipated Value/System | Rationale |

| Crystal System | Monoclinic or Triclinic | The low symmetry of the constituent ions often leads to packing in lower symmetry crystal systems. |

| Space Group | Centrosymmetric (e.g., P-1, P2₁/c) | In the absence of chiral elements and strong non-covalent interactions that favor non-centrosymmetric packing, a centrosymmetric arrangement is common for such salts. |

| Unit Cell Volume | > 3000 ų | The large size of the cation and anion necessitates a large unit cell to accommodate the constituent ions. |

| Z (Formula units per unit cell) | 2 or 4 | This is a common value for organic salts of this size, allowing for efficient packing. |

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by a balance of electrostatic interactions between the cation and anion, and van der Waals interactions between the numerous phenyl and tolyl groups.

-

Ionic Interactions: The primary force holding the crystal lattice together is the electrostatic attraction between the positively charged tetraphenylphosphonium cation and the negatively charged tetra-p-tolylborate anion.

-

π-π Stacking: The aromatic rings of the cations and anions are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align.

-

C-H···π Interactions: The hydrogen atoms on the phenyl and tolyl groups can interact with the π-electron clouds of adjacent aromatic rings. These weak hydrogen bonds contribute to the overall stability of the crystal lattice.

The bulky nature of both the cation and anion will lead to a packing arrangement that maximizes the density while accommodating the steric demands of the tolyl groups' methyl substituents.

Relevance in Drug Development and Research

The structural features of this compound have important implications for its application in pharmaceutical and chemical research.

Co-crystallization and Salt Screening

In drug development, modifying the solid-state form of an active pharmaceutical ingredient (API) is a critical strategy to improve its physicochemical properties, such as solubility, stability, and bioavailability. Tetraphenylphosphonium and tetra-arylborate ions are known to be effective co-formers in co-crystallization and salt formation.

-

Mechanism of Action: The bulky and rigid nature of the tetraphenylphosphonium cation can disrupt the crystal lattice of an API, preventing the formation of a stable, poorly soluble crystalline form. The tetra-p-tolylborate anion can form specific non-covalent interactions with the API, guiding the formation of a new crystalline structure with improved properties.

Phase Transfer Catalysis

Tetraphenylphosphonium salts are widely used as phase-transfer catalysts.[1] These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).

-

Workflow:

Caption: Phase transfer catalysis workflow.

The lipophilic nature of the tetraphenylphosphonium cation allows it to transport an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic substrate. The tetra-p-tolylborate anion further enhances the lipophilicity of the ion pair, improving its efficacy as a phase-transfer catalyst.

Conclusion and Future Outlook

This compound represents a compound of significant interest due to the interplay of its ionic nature and the steric and electronic properties of its constituent ions. While a definitive crystal structure is not yet publicly documented, this guide provides a comprehensive theoretical framework for understanding its solid-state characteristics. The synthesis is straightforward, and the principles of its crystallization are well-understood from analogous compounds. The anticipated structural features, dominated by electrostatic and van der Waals interactions, have direct implications for its use in co-crystallization strategies in drug development and as an effective phase-transfer catalyst. Further research to elucidate the precise crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a more detailed understanding of its structure-property relationships and paving the way for more targeted applications in materials science and pharmaceutical development.

References

-

Wikipedia. Tetraphenylphosphonium chloride. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Tetraphenylphosphonium Tetra-p-tolylborate

Introduction

Tetraphenylphosphonium tetra-p-tolylborate is a bulky ionic compound comprised of a tetraphenylphosphonium cation ([PPh₄]⁺) and a tetra-p-tolylborate anion ([B(p-tolyl)₄]⁻). Such compounds are of significant interest in various fields of chemistry, including organometallic synthesis, catalysis, and materials science, primarily due to the non-coordinating and lipophilic nature of the constituent ions. Accurate structural elucidation and purity assessment are paramount for its effective application. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The focus is on the practical application and interpretation of the data, grounded in established scientific principles.